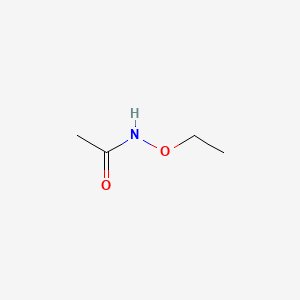
2-(3-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyclopropyl group and a fluorine atom on the phenyl ring, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Miyaura borylation reaction, where an aryl halide (such as 3-cyclopropyl-5-fluorobromobenzene) is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically requires heating under an inert atmosphere to ensure the formation of the boronic ester intermediate, which is then hydrolyzed to yield the boronic acid derivative.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl compounds. It can also participate in other reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and a solvent (e.g., water/ethanol).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduced Products: Alcohols or other reduced derivatives.
Substituted Products: Amides, esters, or ethers resulting from substitution reactions.
科学研究应用
Chemistry: This compound is widely used in organic synthesis for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the synthesis of biologically active compounds.
Biology: In biological research, 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to study enzyme inhibitors and other bioactive molecules. Its incorporation into biological systems can help elucidate the mechanisms of action of various biological processes.
Medicine: The compound's utility in drug discovery is significant, as it can be used to synthesize potential therapeutic agents. Its role in cross-coupling reactions allows for the rapid generation of diverse chemical libraries for screening against various disease targets.
Industry: In the chemical industry, this compound is used to produce intermediates for the manufacture of dyes, polymers, and other industrial chemicals. Its versatility and reactivity make it a valuable tool for developing new materials and processes.
作用机制
The mechanism by which 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through the formation of a palladium-boron complex, followed by oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl or vinyl halide, facilitating the formation of carbon-carbon bonds. The pathways involved include the formation of intermediates such as palladium-boron complexes and the subsequent steps leading to the final product.
相似化合物的比较
3-Cyclopropyl-5-fluorophenylboronic Acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic acid derivative but without the phenyl group.
3-Formylphenylboronic Acid: Similar phenylboronic acid derivative but with a formyl group instead of a cyclopropyl group.
Uniqueness: 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the cyclopropyl group and the fluorine atom on the phenyl ring, which enhances its reactivity and stability in cross-coupling reactions. This combination allows for the synthesis of a wide range of biologically active compounds and industrial intermediates.
属性
CAS 编号 |
627526-62-9 |
|---|---|
分子式 |
C15H20BFO2 |
分子量 |
262.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



